

Characterization Guide: 3-Chloro-5-fluoro-N-phenylbenzenesulfonamide (CF-PBSA)

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Compound of Interest

Compound Name:	3-Chloro-5-fluorobenzene-1-sulfonyl chloride
CAS No.:	1131397-73-3
Cat. No.:	B1423676

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Executive Summary

3-chloro-5-fluoro-N-phenylbenzenesulfonamide (CF-PBSA) represents a specialized scaffold in medicinal chemistry, distinct from its widely used analogues like N-phenylbenzenesulfonamide (PBSA) and 4-chloro-N-phenylbenzenesulfonamide.

While the core sulfonamide moiety provides established biological activity (carbonic anhydrase inhibition, antibacterial properties), the 3,5-disubstitution pattern offers unique advantages. By placing halogens in the meta positions, this molecule blocks common metabolic oxidation sites while modulating the pKa of the sulfonamide nitrogen via electron-withdrawing effects. This guide provides a technical comparison of CF-PBSA against standard alternatives, detailing synthesis, characterization, and functional performance.

Chemical Profile & Comparative Analysis

The following table contrasts CF-PBSA with the unsubstituted scaffold and a standard para-substituted analogue.

Table 1: Physicochemical Comparison

Feature	CF-PBSA (Target)	4-Cl-PBSA (Alternative)	PBSA (Control)
Structure	3-Cl, 5-F substitution	4-Cl substitution	Unsubstituted
Electronic Effect	Strong -induction (Meta)	Resonance/Inductive (Para)	Neutral
Metabolic Stability	High (Blocked meta/para access)	Moderate (Para blocked)	Low (Ring oxidation likely)
Lipophilicity (Est. LogP)	~3.2 - 3.4	~2.9	~2.2
pKa (Sulfonamide NH)	Lower (More acidic)	Moderate	Higher (Less acidic)
Primary Application	SAR Optimization, Metabolic Probe	Standard Reference	Core Scaffold

Analyst Insight: The 3-chloro-5-fluoro motif increases lipophilicity (LogP) facilitating membrane permeability, while the electron-withdrawing nature of the halogens increases the acidity of the N-H proton, potentially strengthening hydrogen bond interactions with enzyme active sites (e.g., Zinc binding in Carbonic Anhydrase).

Synthesis Protocol

Objective: Efficient generation of CF-PBSA via nucleophilic substitution.

Reaction Logic

The synthesis utilizes a sulfonyl chloride intermediate reacting with aniline. This pathway is preferred over direct sulfonation due to higher regioselectivity and yield.

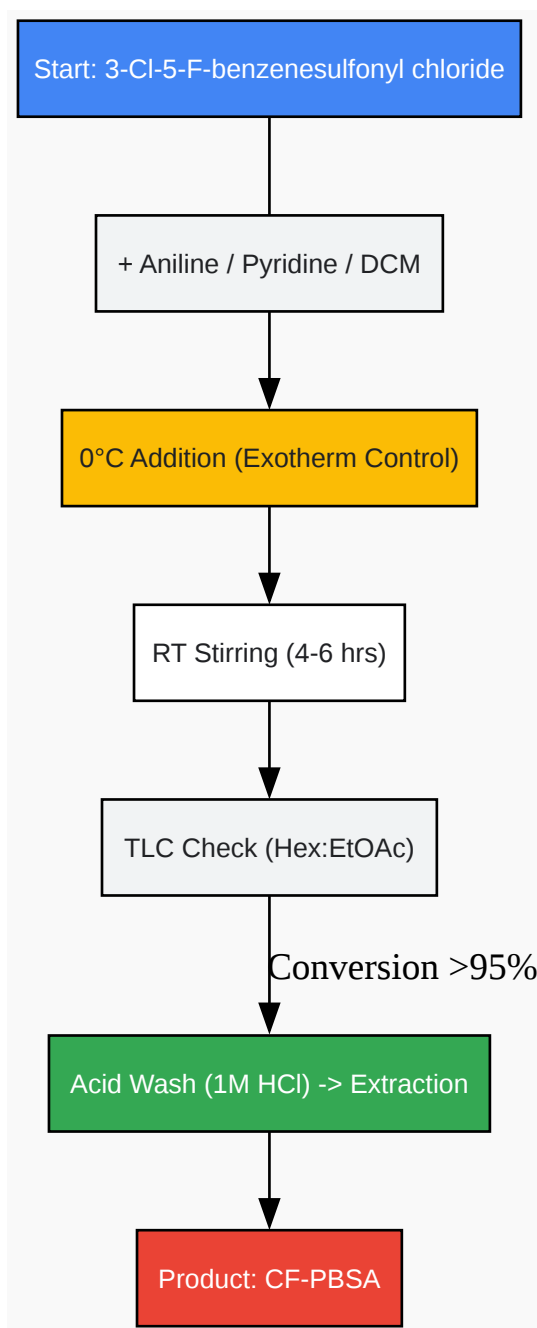
Reagents:

- Precursor: 3-Chloro-5-fluorobenzenesulfonyl chloride (CAS: 1638202-84-2 derivative).
- Nucleophile: Aniline (CAS: 62-53-3).
- Base: Pyridine or Triethylamine (to scavenge HCl).
- Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology

- Preparation: Dissolve Aniline (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM under an inert atmosphere ().
- Addition: Cool the solution to 0°C. Add 3-Chloro-5-fluorobenzenesulfonyl chloride (1.0 equiv) dropwise to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Quench & Workup:
 - Quench with 1M HCl (to remove excess pyridine/aniline).
 - Extract organic layer, wash with brine, and dry over .
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Visualization: Synthesis Workflow



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Figure 1: Critical path for the synthesis of CF-PBSA emphasizing temperature control and acidic workup.

Characterization & Validation

Trustworthiness requires self-validating spectral data. Below are the expected signals based on the specific substitution pattern.

A. Nuclear Magnetic Resonance (NMR)

- NMR (400 MHz,
or
):
 - 10.0–10.5 ppm (s, 1H): Sulfonamide
(Deshielded by electron-withdrawing aryl rings).
 - 7.6–7.8 ppm (m, 3H): The 3-chloro-5-fluoro ring protons.
 - Look for a doublet of doublets or triplet pattern due to meta-coupling (
and
).
 - 7.1–7.4 ppm (m, 5H): The N-phenyl ring protons (multiplet).
- NMR:
 - Distinct singlet or multiplet around -110 ppm, confirming the presence of fluorine.

B. Mass Spectrometry (MS)

- Technique: ESI-MS (Negative Mode usually favored for sulfonamides:
).
- Pattern: Look for the characteristic Chlorine Isotope Pattern (
).
- Target Mass: Molecular Weight
285.7 g/mol .
 - peak at ~284.7 m/z.

C. Infrared Spectroscopy (IR)

- : Asymmetric

stretch.

- : Symmetric

stretch.

- :

stretch (often sharp).

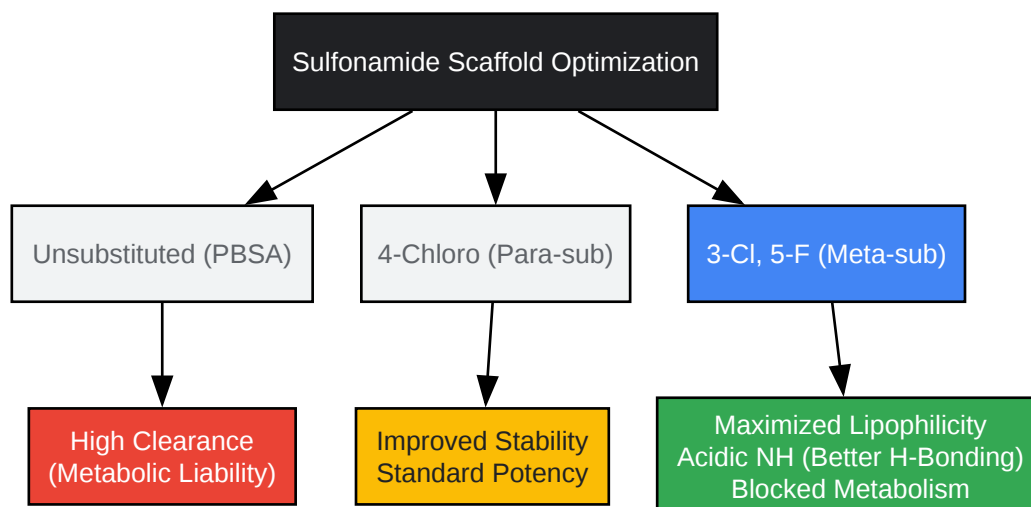
Performance & Application Context

Metabolic Stability vs. Alternatives

The 3,5-disubstitution is a strategic design choice in drug discovery known as "metabolic blocking."

- Alternative (PBSA): Susceptible to CYP450 oxidation at the para position.
- Alternative (4-Cl-PBSA): Blocks para position, but leaves meta positions open.
- CF-PBSA: Halogens at both meta positions sterically and electronically hinder metabolic attack on the sulfonyl ring, potentially extending half-life () in microsomal stability assays.

Visualization: SAR Logic Tree



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Figure 2: Structure-Activity Relationship (SAR) decision tree highlighting the strategic advantage of the 3-Cl, 5-F substitution.

References

- PubChem.4-chloro-N-phenylbenzenesulfonamide (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- Rehman, A., et al.Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides. ResearchGate. Available at: [\[Link\]](#)
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